2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one
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Overview
Description
2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one typically involves the reaction of 2,2-difluoroacetyl chloride with 4-ethylcyclohexanone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process includes the careful handling of fluorinated reagents and the implementation of safety measures to prevent any hazardous reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroacetyl chloride
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-arylethylamines
Uniqueness
2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is unique due to its specific structural arrangement, which combines the properties of a cyclohexanone ring with the electron-withdrawing effects of the difluoroacetyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14F2O2 |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-2-6-3-4-8(13)7(5-6)9(14)10(11)12/h6-7,10H,2-5H2,1H3 |
InChI Key |
URZUCBXSIZETTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C(=O)C(F)F |
Origin of Product |
United States |
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